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Compound of Interest

Compound Name: N,N'-Dimethyltrimethyleneurea

Cat. No.: B108851 Get Quote

Introduction

N,N'-Dimethyltrimethyleneurea, scientifically known as 1,3-Dimethyltetrahydropyrimidin-

2(1H)-one and commonly abbreviated as DMPU, is a cyclic urea derivative. It serves as a

versatile aprotic polar solvent in organic synthesis and is a subject of interest in various

research and development sectors, including pharmaceuticals. A thorough understanding of its

molecular structure is paramount for its effective application and for the characterization of

novel compounds synthesized using it. This technical guide provides a detailed spectroscopic

analysis of DMPU, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and

professionals in drug development, offering a comprehensive reference for the structural

elucidation of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of N,N'-Dimethyltrimethyleneurea (DMPU).

Table 1: ¹H NMR Spectroscopic Data for N,N'-
Dimethyltrimethyleneurea (DMPU)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.2 Triplet 4H -CH₂-N- (C4, C6)

~2.8 Singlet 6H -N-CH₃ (C7, C8)

~1.9 Quintet 2H -CH₂- (C5)

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for N,N'-
Dimethyltrimethyleneurea (DMPU)

Chemical Shift (δ) ppm Assignment

~165 C=O (C2)

~48 -CH₂-N- (C4, C6)

~36 -N-CH₃ (C7, C8)

~21 -CH₂- (C5)

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Infrared (IR) Spectroscopy Data for N,N'-
Dimethyltrimethyleneurea (DMPU)

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (aliphatic)

~1650 Strong C=O stretch (amide I band)

~1450 Medium CH₂ scissoring

~1280 Medium C-N stretch
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Table 4: Mass Spectrometry Data for N,N'-
Dimethyltrimethyleneurea (DMPU)

m/z Relative Intensity Proposed Fragment

128 High [M]⁺ (Molecular Ion)

113 Medium [M - CH₃]⁺

99 Medium [M - C₂H₅]⁺

70 High [M - C₂H₄N₂]⁺

57 High [C₃H₅N]⁺

42 High [C₂H₄N]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N,N'-Dimethyltrimethyleneurea are

provided below. These protocols are generalized for liquid samples and can be adapted for

specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of DMPU.

Materials:

N,N'-Dimethyltrimethyleneurea (DMPU), high purity

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tubes (5 mm diameter)

Pipettes

Vortex mixer
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Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of DMPU for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry

vial.

Vortex the mixture until the sample is completely dissolved.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

instrument's specifications.

Place the sample in the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR:
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Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C

(typically several hundred to thousands of scans).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known chemical shift

(e.g., 77.16 ppm).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to

the respective protons and carbons in the DMPU molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in DMPU by analyzing its infrared

absorption spectrum.

Materials:

N,N'-Dimethyltrimethyleneurea (DMPU), high purity

FTIR spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Pipette
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Acetone or other suitable solvent for cleaning

Procedure (using Salt Plates):

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive

and clean with a dry solvent like acetone.

Place one to two drops of liquid DMPU onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid trapping air bubbles.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric contributions (H₂O, CO₂).

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing and Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups and vibrational modes within the DMPU molecule (e.g., C=O stretch, C-

H stretch, C-N stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight of DMPU and to study its fragmentation pattern to

support structural elucidation.
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Materials:

N,N'-Dimethyltrimethyleneurea (DMPU), high purity

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Suitable solvent (e.g., methanol or acetonitrile)

Microsyringe or autosampler vials

Procedure:

Sample Preparation:

Prepare a dilute solution of DMPU in a volatile solvent like methanol or acetonitrile (e.g., 1

mg/mL).

Further dilute the stock solution to a final concentration suitable for the instrument

(typically in the µg/mL to ng/mL range).

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration compound to ensure

accurate mass measurements.

Set the parameters for the ionization source. For EI, this includes setting the electron

energy (typically 70 eV).

Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).

Data Acquisition:

Introduce the sample into the mass spectrometer via a direct insertion probe, direct

infusion, or through a gas chromatograph (GC-MS).

Acquire the mass spectrum.

Data Analysis:
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Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of DMPU.

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose logical fragmentation pathways that explain the formation of the observed

fragment ions, consistent with the known structure of DMPU.

Visualizations
The following diagrams illustrate the logical workflows and relationships in the spectroscopic

analysis of N,N'-Dimethyltrimethyleneurea.
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Caption: Experimental workflow for the spectroscopic analysis of DMPU.
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Caption: Interplay of spectroscopic techniques for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of N,N'-Dimethyltrimethyleneurea:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108851#spectroscopic-analysis-of-n-n-
dimethyltrimethyleneurea-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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